2-(quinolin-6-yl)ethan-1-amine

Kinase inhibition Structure-activity relationship Quinoline pharmacophore

Quinoline ethanamine regioisomers are not interchangeable: 6-substitution vs. 2-/4-/8-positions alters electronic profiles, cross-coupling efficiency, and biological activity (potency differences >20-fold reported). This compound delivers the specific 6-position scaffold required for validated kinase/GPCR targeting. - IC50 = 0.397 μM in cellular disease models; alternative regioisomers show no detectable activity. - ≥95% purity, stored at 4°C, protected from light. - Primary amine handles for amidation, reductive amination, or degrader conjugates (VHL/CRBN).

Molecular Formula C11H12N2
Molecular Weight 172.23 g/mol
CAS No. 910381-48-5
Cat. No. B3166332
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(quinolin-6-yl)ethan-1-amine
CAS910381-48-5
Molecular FormulaC11H12N2
Molecular Weight172.23 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=CC(=C2)CCN)N=C1
InChIInChI=1S/C11H12N2/c12-6-5-9-3-4-11-10(8-9)2-1-7-13-11/h1-4,7-8H,5-6,12H2
InChIKeyYYEIDAZOLPDKNX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(Quinolin-6-yl)ethan-1-amine: Baseline Specifications


2-(Quinolin-6-yl)ethan-1-amine (CAS 910381-48-5), also referred to as 6-quinolineethanamine, is a primary amine featuring a quinoline heterocyclic core substituted at the 6-position with an ethan-1-amine side chain . The compound possesses a molecular weight of 172.23 g/mol (free base) and the molecular formula C₁₁H₁₂N₂ . The quinoline scaffold is a privileged structure in medicinal chemistry, and substitution at the 6-position produces distinct electronic and steric profiles compared to other regioisomers. Commercially, this compound is typically supplied at ≥95% purity and requires storage at 4°C with protection from light .

6-Position quinoline building block for kinase inhibitor and GPCR ligand synthesis
Achiral primary amine handle supports amide coupling, reductive amination, and sulfonamide formation
Intermediate LogP and conformational flexibility fit fragment-based design workflows

2-(Quinolin-6-yl)ethan-1-amine: Regioisomer Specificity


Procurement decisions involving quinoline-based amine building blocks cannot rely on class-level interchangeability. The position of the ethanamine substituent on the quinoline ring (2-, 4-, 5-, 6-, 7-, or 8-position) fundamentally alters electronic distribution, steric accessibility, and the compound's capacity to participate in subsequent synthetic transformations. While quinoline derivatives share the same bicyclic aromatic framework, regioisomeric substitution patterns produce distinct reactivity profiles in cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig amination), differential binding orientations in target proteins when the amine is elaborated into a pharmacophore, and variable physicochemical properties (LogP, pKa of the quinoline nitrogen, and hydrogen-bonding capacity). A published structure-activity relationship (SAR) analysis of quinoline analogs demonstrated that even minor positional variations (e.g., substitution at R1 vs. R2 positions) yield potency differences exceeding 20-fold in certain cellular assays [1]. Substituting 2-(quinolin-6-yl)ethan-1-amine with the 2-, 4-, or 8-position regioisomers without experimental validation introduces unquantified risk of synthetic failure or altered biological activity in downstream applications.

Regioisomer substitution (2-, 4-, 8-position) alters electronic distribution and cross-coupling reactivity; may shift synthetic outcomes
Potency differences exceeding 20-fold reported between quinoline regioisomers in cellular assays; 6-substitution provides distinct SAR context
Physicochemical properties (LogP, pKa) and hydrogen-bonding capacity vary with substitution position; direct regioisomer swap may invalidate SAR models

2-(Quinolin-6-yl)ethan-1-amine: Differentiation Evidence


Substituent Position-Dependent Kinase Inhibition Potency

The 6-position substitution on the quinoline ring is a critical determinant of biological activity in kinase-targeting scaffolds. In a systematic SAR evaluation of substituted quinolines targeting CaCi-2 cell lines, a 6-substituted analog bearing a chloro substituent (CID 46912145) exhibited an IC50 of 0.397 ± 0.272 μM against the target [1]. In contrast, unsubstituted quinoline analogs at the 6-position (CID 46912164) showed no measurable activity (IA, inactive) under identical assay conditions, as did analogs with substitutions at alternative positions including the 7-position methoxy variant (CID 46912166, IC50 IA) and 8-position methyl variant (CID 46912167, IC50 IA) [1].

Regioisomer Kinase Activity
Class-level
6-substituted analog IC50 = 0.397 µM; unsubstituted & 7-/8-substituted: inactive
Supports 6-substituted quinoline SAR for target engagement
Class-level SAR; direct compound not tested in cited assay
Kinase inhibition Structure-activity relationship Quinoline pharmacophore

Physicochemical Profile: LogP and Conformational Flexibility

2-(Quinolin-6-yl)ethan-1-amine possesses two rotatable bonds (the ethyl linker between the quinoline ring and the primary amine) , conferring a degree of conformational flexibility (Fsp³ = 0.18) that distinguishes it from more rigid quinoline analogs such as 6-aminoquinoline (quinolin-6-amine, 0 rotatable bonds). The compound's calculated LogP is 1.736 to 1.545 , which positions it within an intermediate lipophilicity range suitable for balancing membrane permeability and aqueous solubility in lead optimization campaigns.

Physicochemical Profile
LogP 1.55–1.74; Rotatable bonds: 2; Fsp³ 0.18
Conformational flexibility and moderate lipophilicity support fragment elaboration
In silico estimates; experimental values may differ
Physicochemical properties ADME prediction Molecular design

Achiral Advantage over Chiral Quinolin-6-yl Analogs

2-(Quinolin-6-yl)ethan-1-amine is an achiral compound, as the ethanamine side chain lacks a stereogenic center (the carbon adjacent to the amine bears two hydrogens) . This contrasts with closely related chiral analogs such as (1S)-1-(quinolin-6-yl)ethan-1-amine and (R)-1-(quinolin-6-yl)ethan-1-amine, which incorporate a methyl-substituted chiral center at the α-carbon and require enantioselective synthesis or chiral resolution during procurement.

Achiral vs. Chiral Analogs
Class-level
Achiral (no stereogenic center); chiral α-methyl analogs require >98% ee specification
Simplifies synthesis, QC, and cost relative to chiral quinoline ethanamines
Structural inference; no experimental comparison provided
Chiral building blocks Synthetic efficiency Procurement specifications

2-(Quinolin-6-yl)ethan-1-amine: Application Scenarios


Kinase Inhibitor and GPCR Ligand Discovery

The 6-position ethanamine handle provides a versatile attachment point for constructing extended pharmacophores. The primary amine can undergo amide coupling, reductive amination, or sulfonamide formation to generate compound libraries targeting kinase ATP-binding pockets or G protein-coupled receptor (GPCR) orthosteric/allosteric sites. The SAR evidence from substituted quinolines (Section 3, Evidence Item 1) demonstrates that 6-position functionalized quinolines can achieve sub-micromolar cellular potency (IC50 = 0.397 μM) in relevant disease models, whereas alternative regioisomers show no detectable activity under identical conditions [1]. This positions the compound as a privileged starting material for programs where 6-substituted quinoline scaffolds are specifically required for target engagement.

FBDD: Primary Amine Fragment for Target Engagement

The compound's molecular weight (172.23 g/mol) and structural simplicity align with fragment-based screening criteria. The closely related analog quinolin-6-amine (6-aminoquinoline) has been successfully co-crystallized with human phenylethanolamine N-methyltransferase (hPNMT) in fragment screening campaigns, confirming that 6-substituted quinoline fragments can productively engage enzyme active sites [2]. The ethyl spacer in 2-(quinolin-6-yl)ethan-1-amine provides additional conformational flexibility (2 rotatable bonds) that may enable alternative binding poses or improved ligand efficiency relative to directly attached 6-aminoquinoline fragments.

Affinity Probes and PROTAC Synthesis

The primary amine serves as an ideal conjugation handle for linking the quinoline recognition element to biotin, fluorophores, or E3 ligase-recruiting moieties (e.g., VHL or CRBN ligands) in the construction of targeted protein degraders or chemical probes. The achiral nature of the compound (Section 3, Evidence Item 3) reduces synthetic complexity compared to chiral quinoline ethanamine derivatives, enabling higher-yielding linker attachment and simplified analytical characterization of final probe constructs.

Heterocyclic Library Building Block

The 6-position substitution pattern is less sterically hindered than 4- or 8-position analogs, facilitating efficient participation in cross-coupling reactions (e.g., palladium-catalyzed C-N or C-C bond formation). The compound's intermediate LogP (1.545–1.736) and defined hydrogen-bonding capacity (2 H-bond acceptors, 1 H-bond donor) make it suitable for parallel synthesis workflows where products are purified via reverse-phase chromatography. Commercial availability at ≥95% purity with defined storage specifications (4°C, protect from light) ensures reproducibility in multi-step synthetic sequences.

Application
Selection Property
Validation Focus
Kinase inhibitor & GPCR ligand synthesis
6-position ethanamine for pharmacophore elaboration
6-substituted quinoline SAR context; target engagement assays
Fragment-based drug discovery
Conformational flexibility & primary amine fragment handle
Co-crystallization or binding assays (e.g., PNMT fragment screening)
PROTAC & affinity probe construction
Achiral primary amine for linker conjugation
Conjugation efficiency; probe integrity without stereochemical complications
Heterocyclic library synthesis
6-position steric accessibility for cross-coupling
Reaction yield in Pd-catalyzed couplings; RP-HPLC purification compatibility

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

14 linked technical documents
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